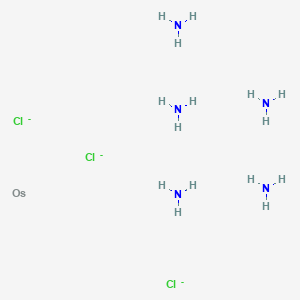
Uric acid ribonucleoside
Vue d'ensemble
Description
Uric acid ribonucleoside is a nucleoside compound formed by the combination of uric acid and ribose It is a derivative of uric acid, which is a product of purine metabolism in the body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of uric acid ribonucleoside typically involves the reaction of uric acid with ribose under specific conditions. One common method is the Fischer glycosylation, where uric acid is reacted with ribose in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the glycosidic bond between uric acid and ribose.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis. Enzymes like nucleoside phosphorylases can catalyze the formation of this compound from uric acid and ribose under milder conditions, making the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: Uric acid ribonucleoside can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form allantoin and other oxidation products.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Allantoin and other uric acid derivatives.
Reduction: Dihydro this compound.
Substitution: Various substituted uric acid ribonucleosides.
Applications De Recherche Scientifique
Uric acid ribonucleoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside chemistry and the behavior of nucleosides under different conditions.
Biology: this compound is studied for its role in purine metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on diseases related to purine metabolism, such as gout and hyperuricemia.
Industry: It is used in the development of biosensors for detecting uric acid levels in biological samples, which is important for diagnosing and monitoring conditions like gout and kidney diseases.
Mécanisme D'action
The mechanism of action of uric acid ribonucleoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.
Purine Metabolism: It participates in the purine salvage pathway, helping to recycle purines and maintain nucleotide balance in cells.
Enzyme Inhibition: this compound can inhibit certain enzymes involved in purine metabolism, thereby regulating the levels of uric acid and other purine metabolites.
Comparaison Avec Des Composés Similaires
Inosine: A purine nucleoside that is an intermediate in the degradation of purines to uric acid.
Xanthosine: Another purine nucleoside involved in purine metabolism.
Guanosine: A purine nucleoside that is a building block of RNA.
Comparison:
Uniqueness: Uric acid ribonucleoside is unique in its structure, combining uric acid with ribose, which gives it distinct chemical and biological properties compared to other purine nucleosides.
Antioxidant Properties: Unlike inosine and guanosine, this compound has significant antioxidant properties due to the presence of uric acid.
Metabolic Role: It plays a specific role in the purine salvage pathway, which is different from the roles of inosine and xanthosine in purine metabolism.
Propriétés
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-9(19)12-6)7(18)13-10(14)20/h2,4-5,8,15-17H,1H2,(H2,11,12,19)(H,13,18,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGPUMDDJCTHOI-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943660 | |
| Record name | 6,8-Dihydroxy-3-pentofuranosyl-3,9-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2124-54-1 | |
| Record name | β-D-3-Ribofuranosyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uric acid riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dihydroxy-3-pentofuranosyl-3,9-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)







![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)




